molecular formula C22H21ClN6O2S B2904887 3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014049-01-4

3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2904887
CAS No.: 1014049-01-4
M. Wt: 468.96
InChI Key: AOZZPDHEVWXBNE-UHFFFAOYSA-N
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Description

3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Compounds with similar structures have been known to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target the same or similar biological entities involved in these diseases.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other antileishmanial and antimalarial agents, it’s likely that it interacts with its targets in a similar manner . This could involve binding to specific enzymes or receptors, thereby inhibiting their function and leading to the death of the pathogen.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities, it’s likely that it interferes with the metabolic pathways essential for the survival and replication of the pathogens .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it indeed exhibits antileishmanial and antimalarial activities, it could lead to the death of the pathogens, thereby alleviating the symptoms of the diseases .

Properties

IUPAC Name

3-chloro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2S/c1-14-15(2)27-29(16(14)3)22-12-11-21(25-26-22)24-18-7-9-19(10-8-18)28-32(30,31)20-6-4-5-17(23)13-20/h4-13,28H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZZPDHEVWXBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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